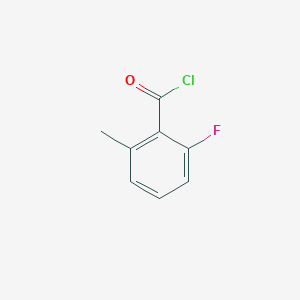

2-Fluoro-6-methylbenzoyl chloride

Übersicht

Beschreibung

2-Fluoro-6-methylbenzoyl chloride is a chemical compound with the CAS Number: 535961-78-5 . It has a molecular weight of 172.59 and its linear formula is C8H6ClFO . It is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of 2-Fluoro-6-methylbenzoyl chloride involves the use of thionyl chloride and N,N-dimethyl-formamide . The mixture is heated to reflux for 5.5 hours .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylbenzoyl chloride is represented by the linear formula C8H6ClFO . The InChI Key is MMGLVQRGMPQKLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-6-methylbenzoyl chloride is a liquid or solid or semi-solid or lump . It is typically stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of 2-Fluoro-6-methylbenzoyl chloride:

Pharmaceutical Synthesis

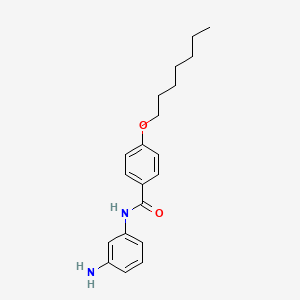

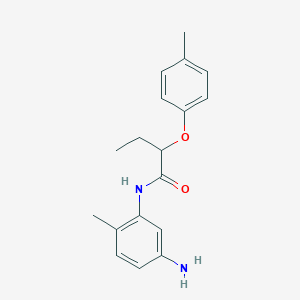

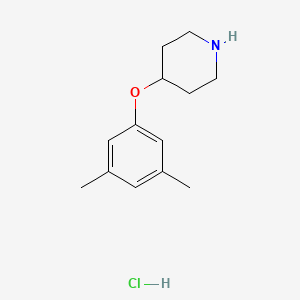

2-Fluoro-6-methylbenzoyl chloride is used in the synthesis of avacopan , an FDA-approved drug for the treatment of anti-neutrophil cytoplasmic antibody-associated vasculitis. The compound is involved in the benzoylation step, which is crucial for forming the amide linkage in the drug’s molecular structure .

Agrochemical Formulations

This compound finds applications in the agrochemical industry, contributing to the formulation of advanced crop protection agents. Its distinct molecular properties help create potent and selective pesticides .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various chemical analyses, including NMR, HPLC, LC-MS, and UPLC, due to its distinct chemical signature which aids in compound identification and quantification .

Research and Development

This compound is widely used in R&D laboratories for experimental purposes, exploring its potential in new chemical reactions and processes .

Safety and Hazards

Wirkmechanismus

Mode of Action

2-Fluoro-6-methylbenzoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively . The presence of the fluorine atom at the ortho position to the acyl chloride group may influence the reactivity and selectivity of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 2-Fluoro-6-methylbenzoyl chloride . For instance, in an aqueous environment, it would readily hydrolyze to form 2-fluoro-6-methylbenzoic acid.

Eigenschaften

IUPAC Name |

2-fluoro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGLVQRGMPQKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664593 | |

| Record name | 2-Fluoro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

535961-78-5 | |

| Record name | 2-Fluoro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride](/img/structure/B1388729.png)

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)

![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)